molecular formula C13H13NO2 B1347402 Ethyl 2-methylquinoline-4-carboxylate CAS No. 7120-26-5

Ethyl 2-methylquinoline-4-carboxylate

Cat. No.: B1347402
CAS No.: 7120-26-5
M. Wt: 215.25 g/mol
InChI Key: QLDHESIQYKWVIL-UHFFFAOYSA-N
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Description

Ethyl 2-methylquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylquinoline-4-carboxylate typically involves the Friedländer reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions in ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce quinoline-4-methanol .

Scientific Research Applications

Ethyl 2-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can interact with DNA, enzymes, and receptors, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Ethyl 2-methylquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHESIQYKWVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360079
Record name ethyl 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7120-26-5
Record name ethyl 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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